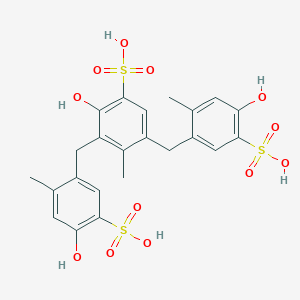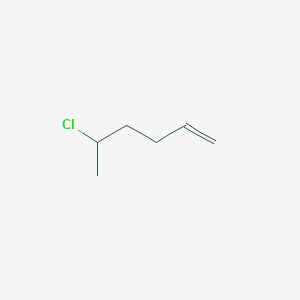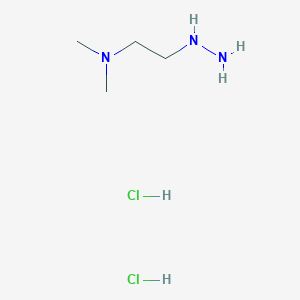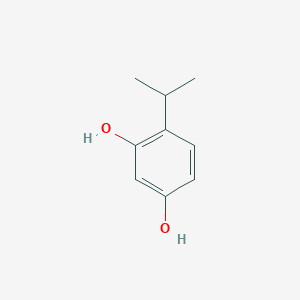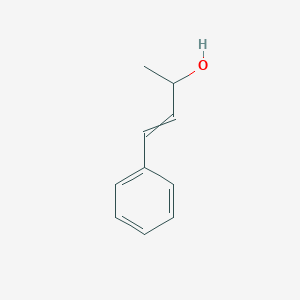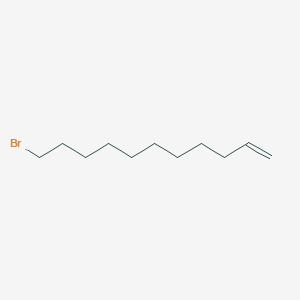
11-Bromo-1-undecene
Overview
Description
11-Bromo-1-undecene is a halogenated hydrocarbon with the molecular formula C11H21Br . It has an average mass of 233.188 Da and a mono-isotopic mass of 232.082657 Da .
Synthesis Analysis
The synthesis of this compound can be achieved through several methods. One common method involves the reaction of 1-Undecene with bromine in the presence of a catalyst such as iron (III) bromide . Another method involves the metallocene-catalyzed copolymerization of ethylene and this compound .Molecular Structure Analysis
The molecular structure of this compound consists of a long carbon chain with a bromine atom attached at the 11th carbon . The structure can be represented by the linear formula Br(CH2)9CHCH2 .Chemical Reactions Analysis
This compound can undergo various chemical reactions due to the presence of the bromine atom, which can act as a leaving group. For instance, it can be used to synthesize brominated polyethylene (PE) via metallocene-catalyzed copolymerization with ethylene .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature with a density of 1.063 g/mL at 25 °C . It has a boiling point of 149-150 °C/35 mmHg . The refractive index is 1.468 .Scientific Research Applications
Surface Functionalization and Attachment Chemistry
11-Bromo-1-undecene has been utilized in the field of surface science, particularly for modifying silica particles. A notable application includes controlling the surface attachment rate and thiol-ene functionalization, demonstrated through photochemical processes. The substance's involvement in these reactions highlights its significance in tailoring surface properties for various scientific applications (Mangos et al., 2014).
Polymer Synthesis
The copolymerization of ethylene and this compound catalyzed by metallocene and methylaluminoxane system has been explored for the synthesis of brominated polyethylene. This process is significant as it allows the integration of bromine into the polymer chain, affecting the polymer's properties and potential applications (Toda et al., 2019).
“Click” Chemistry and Silicon Surface Modification
This compound plays a role in "click" chemistry for modifying silicon surfaces with ferrocene derivatives. This approach is valuable in creating hybrid materials with specific surface functionalities, which are crucial for applications like catalysis, biosensing, and solar energy conversion (Marrani et al., 2008).
Inhibition of Mild Steel Corrosion
In the context of corrosion science, this compound is involved in the synthesis of compounds that exhibit high inhibition efficiencies for mild steel in acidic media. This application is particularly relevant for the protection of industrial machinery and infrastructure against corrosive environments (Ali et al., 2008).
Synthesis of Initiators for Polymer Grafting
The molecule has been used in the efficient synthesis of initiators like 11,11′-Dithiobis[1-(2-bromo-2-methylpropionyloxy)undecane], which are essential for grafting polymers from gold surfaces. This synthetic route is crucial for creating polymer brushes with specific properties and potential applications in material science (Belegrinou et al., 2010).
Mechanism of Action
Target of Action
11-Bromo-1-undecene is a halogenated hydrocarbon
Mode of Action
It’s known to be used in the synthesis of brominated polyethylene (pe) via metallocene-catalyzed copolymerization with ethylene . This suggests that it may interact with its targets through a mechanism involving covalent bonding, leading to the formation of new compounds.
Pharmacokinetics
It’s known that halogenated hydrocarbons generally have low water solubility , which could impact their absorption and distribution. The metabolism and excretion of these compounds would depend on their specific structure and the organism in which they are present.
Result of Action
It’s known to be used in the synthesis of brominated polyethylene and poly(olefin)-based anion exchange membranes (aems) for practical alkaline fuel cell applications . This suggests that its action results in the formation of these materials, which have various applications in industry.
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
11-Bromo-1-undecene plays a significant role in biochemical reactions. It is used to synthesize brominated polyethylene (PE) via metallocene-catalyzed copolymerization with ethylene . It is also used to prepare poly(olefin)-based anion exchange membranes (AEMs) for practical alkaline fuel cell applications .
Molecular Mechanism
The molecular mechanism of this compound is primarily through its role in the synthesis of other compounds. It participates in metallocene-catalyzed copolymerization with ethylene to form brominated polyethylene .
properties
IUPAC Name |
11-bromoundec-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21Br/c1-2-3-4-5-6-7-8-9-10-11-12/h2H,1,3-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPLVPFUSXYSHJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90300900 | |
| Record name | 11-Bromo-1-undecene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90300900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7766-50-9 | |
| Record name | 7766-50-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139878 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 11-Bromo-1-undecene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90300900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 11-Bromo-1-undecene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main use of 11-Bromo-1-undecene in material science?
A1: this compound serves as a valuable building block for introducing functional groups to various materials. Its terminal bromine atom readily participates in substitution reactions, while the terminal alkene group is primed for reactions like thiol-ene click chemistry [] or olefin cross-metathesis []. This versatility allows for the synthesis of modified polymers [, , , , ], silica nanoparticles with controlled functionality [], and other materials.
Q2: Can you provide examples of how this compound is used to modify polymers?
A2: Certainly! Several studies showcase its use in polymer modification:
- Brominated Polyethylene: Researchers successfully copolymerized ethylene with this compound using a metallocene catalyst system []. This process allows for the controlled incorporation of bromine atoms into the polyethylene backbone, potentially altering its properties.
- Anion Exchange Membranes: Ziegler-Natta polymerization was employed to create bromoalkyl-functionalized poly(olefin)s using this compound []. These functionalized polymers are promising for developing anion exchange membranes.
- Polypropylene-graft-polystyrene: While the abstract lacks details, one study mentions using brominated polypropylene synthesized with this compound in a coupling reaction to create polypropylene-graft-polystyrene []. This suggests its utility in grafting reactions for creating copolymers.
Q3: How does the choice of catalyst affect the incorporation of this compound during copolymerization?
A3: The type of catalyst can significantly influence the incorporation of this compound during copolymerization. For instance, in the synthesis of brominated polyethylene, using a dried methylaluminoxane (dMAO) cocatalyst instead of a modified one (MMAO) led to a much higher incorporation of this compound (25.2 mol% vs. up to 4.3 mol%) []. This highlights the importance of catalyst selection in controlling copolymer composition.
Q4: How is this compound used to functionalize silica nanoparticles?
A4: Researchers utilized this compound in a photoinduced thiol-ene click reaction with thiol-functionalized silica nanoparticles []. This method enabled them to achieve a high density of functional groups (approximately 5 attachments per nm2) on the nanoparticle surface. This technique is valuable for tailoring the properties of silica nanoparticles for various applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



